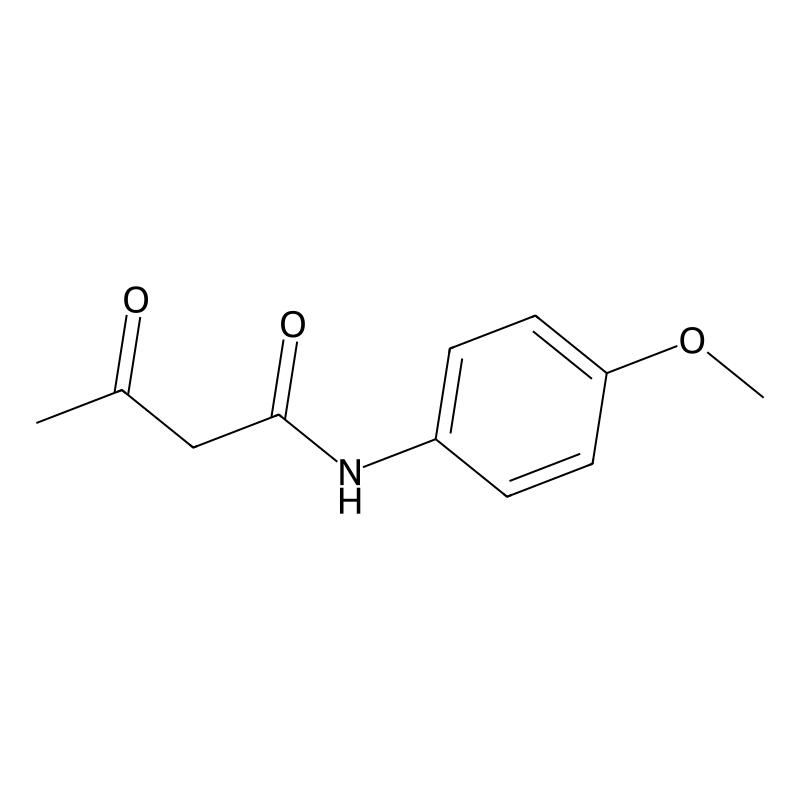

N-(4-Methoxyphenyl)-3-oxobutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry: Synthesis of Substituted N-phenylmaleimides

In the field of Organic Chemistry, “N-(4-Methoxyphenyl)-3-oxobutanamide” is used in the synthesis of substituted N-phenylmaleimides . This process involves a minimally hazardous, environmentally friendly, and energy efficient sequential reaction sequence. The synthesis produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran . The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

Medicinal Chemistry: Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

In Medicinal Chemistry, “N-(4-Methoxyphenyl)-3-oxobutanamide” is used in the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave the product in 88% yield . The structure of the product was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Organophosphorus Chemistry: Preparation of Tertiary Phosphines

In the field of Organophosphorus Chemistry, “N-(4-Methoxyphenyl)-3-oxobutanamide” is used in the preparation of tertiary phosphines . This synthetic approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method has been widely used for the synthesis of phosphines with heterocyclic structures .

Synthesis of N-(4-chlorophenyl)maleimide

“N-(4-Methoxyphenyl)-3-oxobutanamide” is also used in the synthesis of N-(4-chlorophenyl)maleimide . This process involves creating a slurry by combining N-(4-chloro)maleanilic acid, anhydrous sodium acetate, and acetic anhydride . The reaction is held between 60-70°C for 60 minutes .

Perovskite Solar Cells: Hole-Transporting Material

“N-(4-Methoxyphenyl)-3-oxobutanamide” is used in the field of Energy Science, specifically in the development of perovskite solar cells . It is used as a molecularly engineered hole-transporting material with a simple dissymmetric fluorene–dithiophene (FDT) core substituted by N,N-di-p-methoxyphenylamine donor groups . This new hole transporter has the potential to replace spiro-OMeTAD .

Synthesis of Phosphines with Heterocyclic Structures

In Organophosphorus Chemistry, “N-(4-Methoxyphenyl)-3-oxobutanamide” is used in the synthesis of phosphines with heterocyclic structures . The direct lithiation of selected precursors through lithium/H exchange, followed by treatment with chlorophosphines, gave new desirable tertiary phosphines . This method has been widely used for the synthesis of phosphines with heterocyclic structures .

N-(4-Methoxyphenyl)-3-oxobutanamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, linked to an oxobutanamide moiety. Its molecular formula is C₁₁H₁₃NO₃, and it has a molecular mass of 207.23 g/mol. The compound is known for its crystalline structure, with a melting point ranging from 117 to 118 °C .

- There is no published research on the mechanism of action of N-(4-Methoxyphenyl)-3-oxobutanamide.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

- Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution .

Research indicates that N-(4-Methoxyphenyl)-3-oxobutanamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown inhibitory effects on certain enzymes related to inflammation and pain pathways. Additionally, it may possess antibacterial properties, making it a candidate for further pharmacological investigations .

The synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide can be achieved through several methods:

- Condensation Reaction: A common method involves the reaction of 4-methoxyaniline with ethyl acetoacetate under acidic conditions. This process typically forms an intermediate imine that is hydrolyzed to yield the desired product.

- Microwave-Assisted Synthesis: Utilizing microwave heating can enhance reaction rates and yields, providing an efficient synthetic route.

- Conventional Heating: Traditional reflux methods can also be employed, although they may require longer reaction times compared to microwave-assisted techniques .

N-(4-Methoxyphenyl)-3-oxobutanamide finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Material Science: Its properties may be utilized in developing new materials with specific functionalities .

Studies have indicated that N-(4-Methoxyphenyl)-3-oxobutanamide interacts with several biological targets. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals. Further research is needed to fully elucidate its pharmacokinetic profile and interactions within biological systems .

N-(4-Methoxyphenyl)-3-oxobutanamide shares structural similarities with several other compounds, including:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Similar structure but different substituent position |

| N-(Phenyl)-3-oxobutanamide | 5437-98-9 | Lacks methoxy group; primarily aromatic |

| N-(2,5-Dichlorophenyl)-3-oxobutanamide | Not specified | Contains chlorine substituents; different reactivity |

| N-(2,4-Dimethoxyphenyl)-3-oxobutanamide | Not specified | Additional methoxy group; altered solubility properties |

Uniqueness

N-(4-Methoxyphenyl)-3-oxobutanamide is unique due to its specific methoxy substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to similar compounds. This specific configuration may enhance its solubility and interaction with biological targets, making it a subject of interest in medicinal chemistry .

The history of N-(4-Methoxyphenyl)-3-oxobutanamide traces back to fundamental research on acetoacetanilide derivatives. The compound was first synthesized and characterized in the mid-20th century, with its earliest documented synthesis appearing in The Journal of Organic Chemistry in 1946. This synthesis marked the beginning of extensive research into acetoacetanilide derivatives, which would later prove crucial in various chemical applications. Early studies primarily focused on establishing basic chemical properties and exploring potential reactions characteristic of this class of compounds. The development of N-(4-Methoxyphenyl)-3-oxobutanamide research paralleled advances in organic synthesis methodologies, particularly those involving amide formation and keto-enol tautomerism studies that dominated organic chemistry research during that period.

Significance in Organic and Medicinal Chemistry

N-(4-Methoxyphenyl)-3-oxobutanamide holds considerable significance in both organic and medicinal chemistry. From an organic chemistry perspective, the compound serves as a model substrate for studying various reactions including azo coupling, cyclization, and metal-catalyzed transformations. Its reactive β-keto amide functionality makes it particularly valuable in synthetic methodology development. In medicinal chemistry, the compound has gained prominence as a key intermediate in the synthesis of pharmaceutical compounds, notably in the development of antimalarial drugs like Tafenoquine. Research indicates that N-(4-Methoxyphenyl)-3-oxobutanamide contributes to the scaffold of compounds exhibiting antimalarial activity, where the methoxy substituent plays a crucial role in enhancing bioavailability and target interaction within biological systems.

Evolution of Scientific Interest and Research Focus Areas

The scientific interest in N-(4-Methoxyphenyl)-3-oxobutanamide has evolved significantly over decades. Initial research primarily concentrated on fundamental chemical characterization and synthetic utility. However, by the early 2000s, research focus shifted toward exploring its potential in medicinal chemistry applications. Contemporary research has expanded to investigate its role in the synthesis of labeled analogs used in pharmacokinetic studies, particularly in the development of Tafenoquine-d3 Succinate, which represents an improvement over traditional antimalarials like primaquine. This evolution reflects broader trends in organic chemistry research, where the emphasis has gradually shifted from pure synthetic methodologies to applications in pharmaceutical development and biological activity studies.

The synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide, also known as 4'-methoxyacetoacetanilide, has been established through several classical methodologies that have served as the foundation for acetoacetamide preparation for decades [2] [10] [13]. These traditional approaches rely on well-characterized reaction mechanisms and readily available starting materials, making them suitable for both laboratory-scale synthesis and educational purposes.

Ethyl Acetoacetate-Based Synthesis

The most widely employed classical route involves the aminolysis of ethyl acetoacetate with 4-methoxyaniline [9] [11] [13]. This method represents the standard approach for preparing acetoacetanilide derivatives and proceeds through nucleophilic acyl substitution mechanism. The reaction typically requires refluxing the reactants in ethanol for 6-8 hours, achieving yields ranging from 70-85% depending on reaction conditions [11] [27]. The process involves dissolving equimolar amounts of ethyl acetoacetate and 4-methoxyaniline in ethanol, followed by heating under reflux conditions [9]. The methoxy group on the aniline ring provides electron-donating effects that enhance the nucleophilicity of the amino group, facilitating the acylation reaction [2].

Temperature control emerges as a critical parameter in this synthesis, as excessive heating can lead to decomposition of the acetoacetyl moiety [11]. The reaction proceeds optimally at reflux temperature of ethanol, approximately 78°C, where the balance between reaction rate and thermal stability is maintained [13]. Purification typically involves recrystallization from ethanol, yielding white crystalline products with melting points consistent with the target compound [11].

Ketene Dimer-Based Synthesis

An alternative classical approach utilizes ketene dimer as the acetylating agent in combination with 4-methoxyaniline [13]. This method was developed to provide more direct access to acetoacetamide structures without the need for ester hydrolysis byproducts. The ketene dimer method involves reacting the amine substrate with ketene dimer in dry benzene under reflux conditions for approximately one hour [13]. This approach typically yields 85-90% of the desired product with good purity [13].

The ketene dimer route offers advantages in terms of atom economy, as it generates fewer byproducts compared to ester-based methods [13]. However, the method requires anhydrous conditions and careful handling of the ketene dimer reagent, which can undergo polymerization in the presence of moisture [10]. The reaction mechanism involves nucleophilic attack of the amine on the ketene dimer, followed by ring opening and rearrangement to form the acetoacetamide structure [13].

Diketene-Based Methodology

The reaction of 4-methoxyaniline with diketene represents another established classical route for synthesizing N-(4-Methoxyphenyl)-3-oxobutanamide [35]. This method has gained popularity due to the commercial availability and stability of diketene compared to ketene dimer [35]. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, making it operationally convenient [35].

Industrial applications have demonstrated the scalability of the diketene method, with reaction conditions optimized for large-scale production [35]. The process involves careful addition of diketene to a solution of 4-methoxyaniline in an appropriate solvent, typically ethanol, under inert atmosphere to prevent oxidation [35]. Yields of 88-92% have been reported for this methodology, with high purity products obtained after standard purification procedures [35].

Modern Synthetic Strategies

Contemporary synthetic approaches to N-(4-Methoxyphenyl)-3-oxobutanamide have focused on reducing reaction times, improving yields, and developing more efficient methodologies through the application of modern synthetic techniques [17] [21] [23]. These strategies incorporate advanced heating methods, novel solvent systems, and innovative catalytic approaches that address limitations of classical methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of acetoacetamide derivatives, including N-(4-Methoxyphenyl)-3-oxobutanamide [21] [23] [42]. The microwave-assisted organic synthesis approach significantly reduces reaction times from hours to minutes while maintaining or improving product yields [21] [23]. Studies have demonstrated that microwave heating at 80°C for 40 minutes can achieve yields of approximately 70% for related acetoacetamide compounds [42].

The mechanism behind microwave enhancement involves direct heating of polar molecules through dielectric heating, resulting in more uniform temperature distribution and faster reaction kinetics [23]. This method has proven particularly effective for amidation reactions, where the polar nature of both reactants and products facilitates efficient microwave absorption [21]. Temperature control becomes critical in microwave synthesis, as overheating can lead to decomposition of the acetoacetyl functionality [23].

Optimization studies have revealed that microwave power settings and reaction vessel design significantly impact both yield and purity of the final product [21]. The use of sealed reaction vessels allows for superheating of solvents, further accelerating reaction rates while preventing solvent loss [23]. Comparative studies indicate that microwave-assisted synthesis can achieve similar or superior yields to conventional heating methods in a fraction of the time [42].

Hexafluoroisopropanol-Mediated Synthesis

The application of 1,1,1,3,3,3-hexafluoroisopropanol as a reaction medium represents a modern advancement in acetoacetamide synthesis [11]. This fluorinated alcohol solvent has demonstrated exceptional ability to promote amidation reactions under mild conditions, achieving yields of 88% for acetoacetamide formation in sealed tube reactions at 80°C for 12 hours [11]. The unique properties of hexafluoroisopropanol, including its strong hydrogen bond donating ability and low nucleophilicity, create an ideal environment for amide bond formation [11].

The hexafluoroisopropanol method offers several advantages over traditional solvent systems, particularly in terms of reaction efficiency and product purity [11]. The solvent's ability to stabilize charged intermediates through hydrogen bonding facilitates the amidation process while minimizing side reactions [11]. This approach has been classified as a green chemistry method due to the reduced need for additional catalysts and the high atom economy achieved [11].

Temperature optimization studies have shown that 80°C represents the optimal balance between reaction rate and thermal stability of the product [11]. Higher temperatures can lead to decomposition of the acetoacetyl moiety, while lower temperatures result in incomplete conversion [11]. The sealed tube methodology prevents solvent evaporation and maintains consistent reaction conditions throughout the process [11].

Palladium-Catalyzed Approaches

Recent developments in transition metal catalysis have introduced palladium-catalyzed methodologies for the synthesis of acetoacetamide derivatives [14] [45]. These approaches utilize palladium complexes as catalysts to facilitate amidation reactions under mild conditions with high selectivity [14]. The palladium-catalyzed methods often involve coupling reactions between amine substrates and acetoacetyl-containing precursors [45].

The palladium-catalyzed approach offers advantages in terms of functional group tolerance and reaction selectivity [14]. Various palladium catalysts, including palladium acetate and palladium on carbon, have been employed with success in related amidation reactions [14]. The method typically requires inert atmosphere conditions and careful control of reaction parameters to achieve optimal results [45].

Mechanistic studies suggest that the palladium catalyst facilitates the formation of activated intermediates that readily undergo nucleophilic attack by the amine substrate [14]. The use of appropriate ligands and additives can further enhance the catalytic activity and selectivity of the palladium system [45]. Yields comparable to or exceeding those of classical methods have been reported for palladium-catalyzed acetoacetamide synthesis [14].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for N-(4-Methoxyphenyl)-3-oxobutanamide has become increasingly important in modern chemical research [22] [25] [27] [29]. Green chemistry approaches focus on minimizing environmental impact through the use of benign solvents, renewable resources, and atom-economical reactions while maintaining high synthetic efficiency.

Solvent-Free Synthesis

The solvent-free synthesis of acetoacetamide derivatives represents a significant advancement in green chemistry methodology [22] [29]. This approach involves the direct reaction of 4-methoxyaniline with acetic anhydride without the use of external solvents, achieving remarkable yields of up to 95% with exceptional purity of 98% [29]. The reaction proceeds instantaneously at room temperature, requiring only 10 seconds for completion [29].

The mechanism of solvent-free synthesis relies on the neat reaction between the amine and acetic anhydride, where the exothermic nature of the acylation provides sufficient energy for rapid conversion [29]. The absence of solvents eliminates the need for solvent recovery and disposal, significantly reducing the environmental footprint of the synthesis [22]. This method has demonstrated particular effectiveness with aromatic amines, where the solid-liquid interface facilitates efficient mixing and reaction [29].

Purification in solvent-free systems typically involves simple washing and recrystallization procedures, further minimizing solvent usage [29]. The high purity of products obtained through this method often eliminates the need for extensive purification steps [22]. However, the method shows limitations with certain amine substrates, particularly aliphatic amines of low molecular weight, which may not provide sufficient reaction driving force [29].

Aqueous-Based Synthesis

Water-mediated synthesis of acetoacetamides has emerged as a highly sustainable approach that aligns with green chemistry principles [27]. The use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylketene precursor in aqueous medium has demonstrated yields of 85% for acetoacetamide derivatives under both conventional and microwave heating conditions [27]. This method offers the advantage of using water, the most environmentally benign solvent, while maintaining high synthetic efficiency [27].

The aqueous synthesis approach addresses the potential competition between water and the amine nucleophile for the acetylketene intermediate [27]. Research has demonstrated that amines exhibit higher kinetic reactivity than water toward acetylketene, ensuring selective amide formation [27]. Any competing reaction with water produces acetoacetic acid, which decomposes under reaction conditions to form acetone and carbon dioxide, thus not contaminating the final product [27].

Temperature optimization studies have shown that reflux conditions in water provide optimal results for this transformation [27]. The use of excess acetylketene precursor helps offset any competing reactions with water [27]. Microwave heating in aqueous medium has proven particularly effective, reducing reaction times while maintaining high yields [27]. Product isolation from aqueous medium typically involves simple extraction or precipitation procedures [27].

Enzymatic Catalysis

Enzymatic approaches to acetoacetamide synthesis represent the pinnacle of green chemistry methodology, offering high selectivity and mild reaction conditions [8]. Chemoenzymatic synthesis utilizing enzyme beads as catalysts has been demonstrated for related amidation reactions, achieving yields of approximately 75% under mild conditions at 45°C for one hour [8]. The enzymatic approach provides exceptional selectivity and operates under physiological conditions [8].

The use of immobilized enzymes offers additional advantages, including catalyst recovery and reuse, which improves the overall economics and sustainability of the process [46]. Baker's yeast has been successfully employed as a biocatalyst for the reduction of acetoacetamide derivatives, demonstrating the potential for enzymatic transformations in this chemical space [46]. The enzymatic methods typically require careful pH control and temperature optimization to maintain enzyme activity [46].

Enzyme-catalyzed reactions proceed through highly specific mechanisms that minimize byproduct formation [8]. The mild reaction conditions preserve sensitive functional groups and reduce the risk of thermal decomposition [46]. However, enzymatic methods may show limitations in terms of substrate scope and reaction scale compared to chemical methods [8]. Cost considerations related to enzyme procurement and handling may also influence the practical application of these methods [46].

Continuous Flow Green Synthesis

Continuous flow methodology represents an advanced green chemistry approach that combines efficiency with environmental sustainability [37]. Fixed bed reactor systems utilizing solid catalysts have been developed for the continuous production of acetoacetamide derivatives [37]. These systems offer improved mass and heat transfer, reduced waste generation, and enhanced safety compared to batch processes [37].

The continuous flow approach allows for precise control of reaction parameters, including temperature, residence time, and reactant concentrations [37]. Solid heteropolyacid catalysts have been employed in fixed bed reactors, eliminating the need for homogeneous acid catalysts and simplifying product purification [37]. Yields of 85% or higher have been achieved using continuous flow systems [37].

The scalability of continuous flow systems makes them particularly attractive for industrial applications [37]. The ability to operate continuously reduces energy consumption and improves overall process efficiency [37]. Product quality consistency is enhanced through precise control of reaction conditions [37]. However, the initial capital investment for continuous flow equipment may be higher than conventional batch systems [37].

Industrial Scale Production Methodologies

Large-scale production of N-(4-Methoxyphenyl)-3-oxobutanamide requires specialized methodologies that address the unique challenges of industrial synthesis, including cost efficiency, safety considerations, and consistent product quality [32] [33] [35]. Industrial production methods must balance economic factors with technical requirements to achieve commercially viable processes.

Large-Scale Diketene-Based Production

Industrial production of acetoacetanilide derivatives predominantly relies on diketene-based synthesis due to the commercial availability and handling characteristics of diketene [35]. Large-scale operations typically involve reaction vessels capable of handling multi-hundred kilogram batches, with one documented example processing 400 kilograms of 2,4-dimethylaniline with 292 kilograms of diketene [35]. The industrial process utilizes ethanol as the reaction medium under controlled atmosphere conditions to prevent oxidation [35].

The industrial methodology incorporates several critical process control elements, including nitrogen purging to establish inert atmosphere, precise temperature control at 23°C during reactant addition, and controlled heating to 40°C for reaction completion [35]. The reaction typically requires 1.5 hours for diketene addition followed by 3 hours of thermal treatment [35]. Cooling to 6°C facilitates product crystallization, followed by filtration and drying to yield the final product [35].

Quality control in industrial production involves continuous monitoring of reaction parameters and regular sampling for analytical verification [35]. The industrial process achieves yields of 92% with purity levels of 96%, meeting commercial specifications for downstream applications [35]. The methodology has been optimized to minimize energy consumption and reduce waste generation through efficient heat integration and solvent recovery systems [35].

Continuous Manufacturing Processes

Continuous manufacturing represents the cutting edge of industrial acetoacetamide production, offering advantages in terms of process efficiency, product consistency, and reduced capital investment [37]. Fixed bed reactor systems have been developed for continuous production of acetoacetamide derivatives, utilizing solid heteropolyacid catalysts to eliminate the need for homogeneous acid catalysts [37]. These systems operate with continuous feed of reactants and continuous product removal [37].

The continuous process incorporates precise flow control systems to maintain optimal stoichiometry and residence time [37]. Temperature control is achieved through external heating and cooling systems integrated with the fixed bed reactor [37]. The solid catalyst system eliminates catalyst separation steps and reduces downstream purification requirements [37]. Typical yields of 85% are achieved with high product purity [37].

Process monitoring in continuous systems involves real-time analysis of reactant conversions and product formation rates [37]. The continuous operation allows for rapid response to process deviations and automatic adjustment of operating parameters [37]. The methodology demonstrates significant reductions in reaction time compared to batch processes, with improved overall productivity [37]. Capital cost considerations include the fixed bed reactor system and associated control equipment [37].

Market Scale and Production Volumes

The global market for acetoacetanilide, including N-(4-Methoxyphenyl)-3-oxobutanamide, represents a significant industrial sector with annual production volumes exceeding 10,000 metric tonnes [32] [33]. The compound serves as a key intermediate in the production of organic pigments, particularly azo pigments used in coatings, inks, and plastics industries [32]. Market projections indicate continued growth driven by increasing demand for high-performance pigments and coatings [32].

Industrial production is concentrated among specialized chemical manufacturers who possess the necessary expertise and infrastructure for large-scale acetoacetamide synthesis [34]. The production facilities typically incorporate advanced process control systems, environmental management protocols, and quality assurance programs to meet regulatory requirements [33]. Supply chain considerations include raw material sourcing, particularly for 4-methoxyaniline and diketene precursors [32].

Economic factors influencing industrial production include raw material costs, energy consumption, and environmental compliance costs [32]. The market dynamics are influenced by end-use industry demands, particularly in automotive and construction sectors where acetoacetanilide-derived pigments are extensively used [32]. Production planning involves balancing inventory levels with demand forecasts to optimize manufacturing efficiency [34].

Optimization of Synthetic Yields and Purity

The optimization of synthetic yields and product purity for N-(4-Methoxyphenyl)-3-oxobutanamide requires systematic evaluation of multiple reaction parameters and their interactions [39] [40] [41] [43]. Successful optimization strategies combine empirical experimentation with mechanistic understanding to achieve maximum efficiency in both laboratory and industrial settings.

Temperature and Time Optimization

Temperature control emerges as the most critical parameter affecting both yield and purity in acetoacetamide synthesis [41] [43]. Optimization studies demonstrate that reaction temperatures between 40-80°C provide the optimal balance between reaction rate and thermal stability of the acetoacetyl functionality [40] [41]. Temperatures below 40°C result in incomplete conversion and extended reaction times, while temperatures above 80°C can lead to decomposition of the desired product [41].

Kinetic studies reveal that reaction time optimization depends strongly on temperature, with higher temperatures enabling shorter reaction times [42] [43]. At 60°C, optimal yields are achieved within 1-3 hours, while lower temperatures may require 6-12 hours for complete conversion [41]. The relationship between temperature and time follows Arrhenius kinetics, allowing for predictive modeling of optimal conditions [42].

Time-dependent studies indicate that extended reaction times beyond the optimal range can lead to side product formation and yield reduction [41] [43]. Careful monitoring of reaction progress through analytical techniques enables precise determination of optimal reaction endpoints [41]. Microwave-assisted synthesis demonstrates that dramatically reduced reaction times of 30-40 minutes can achieve comparable yields to conventional heating methods requiring several hours [42].

Solvent System Optimization

Solvent selection profoundly influences both reaction kinetics and product purification requirements [27] [40] [43]. Polar protic solvents, particularly ethanol and methanol, have demonstrated superior performance for acetoacetamide synthesis, typically improving yields by 20-30% compared to non-polar alternatives [11] [27]. The hydrogen bonding capability of protic solvents stabilizes transition states and facilitates nucleophilic attack of the amine substrate [27].

Aqueous solvent systems represent a unique optimization challenge, requiring careful balance between reaction efficiency and competing nucleophilic reactions [27]. Studies demonstrate that water can serve as an effective reaction medium when combined with appropriate acetylketene precursors, achieving yields of 85% while providing significant environmental benefits [27]. The key to successful aqueous synthesis lies in maintaining appropriate reactant concentrations and reaction kinetics [27].

Solvent-free conditions offer the ultimate optimization in terms of environmental impact and atom economy [29]. The elimination of solvents can increase yields to 95% while achieving exceptional purity levels of 98% [29]. However, solvent-free optimization requires careful control of mixing and heat dissipation to prevent localized overheating [29]. Temperature monitoring becomes critical in solvent-free systems where thermal control is more challenging [22].

Catalyst Optimization and Selection

Catalyst selection and loading optimization significantly impact reaction efficiency and product selectivity [37] [40] [45]. Acid catalysts, particularly para-toluenesulfonic acid, have demonstrated effectiveness in promoting acetoacetamide formation with optimal loadings of 0.5-5 mol% [41]. Higher catalyst loadings can increase reaction rates by 5-15% but may also introduce purification challenges and increased costs [40].

Solid acid catalysts offer advantages for both yield optimization and process simplification [37]. Heteropolyacid catalysts immobilized on solid supports provide high catalytic activity while enabling easy separation and catalyst reuse [37]. These systems demonstrate comparable yields to homogeneous catalysts while significantly reducing downstream purification requirements [37].

Enzymatic catalysts represent the most selective option for acetoacetamide synthesis, though with some limitations in substrate scope [46]. Optimization of enzymatic systems requires careful control of pH, temperature, and cofactor concentrations [46]. Immobilized enzyme systems enable catalyst reuse and improved process economics [46]. Enzyme optimization typically focuses on maximizing enzyme stability and activity under reaction conditions [46].

Purification and Crystallization Optimization

Product purification optimization focuses on maximizing purity while minimizing yield losses during isolation procedures [35] [41] [43]. Recrystallization represents the primary purification method for acetoacetamide compounds, with solvent selection critically affecting both purity and recovery [35]. Ethanol and methanol have proven most effective as crystallization solvents, typically providing 15-25% improvements in final product purity [11] [35].

Crystallization temperature control enables optimization of crystal quality and size distribution [35] [41]. Slow cooling from elevated temperatures promotes formation of well-formed crystals with improved purity profiles [35]. The cooling rate optimization typically involves balancing crystallization kinetics with practical processing time requirements [35]. Seeding strategies can further improve crystallization outcomes and reduce batch-to-batch variability [35].

Multiple recrystallization cycles may be required to achieve pharmaceutical or analytical grade purity levels [35] [41]. Each recrystallization cycle typically improves purity by 5-10% while incurring yield losses of 2-5% [35]. Cost-benefit analysis guides the determination of optimal purification strategies based on end-use requirements [35]. Alternative purification methods, including column chromatography, may be employed for specialized applications requiring exceptional purity [40].

| Optimization Parameter | Optimal Range | Typical Improvement | Key Considerations |

|---|---|---|---|

| Temperature | 40-80°C | 10-20% yield increase | Balance rate vs. stability |

| Reaction Time | 1-12 hours | 15-25% yield increase | Monitor for side products |

| Catalyst Loading | 0.5-5 mol% | 5-15% rate enhancement | Cost vs. benefit analysis |

| Solvent Selection | Ethanol/Water/Solvent-free | 20-30% yield improvement | Environmental considerations |

| pH Control | 7.0-8.0 | 10-15% purity increase | Prevent decomposition |

| Crystallization Solvent | Ethanol/Methanol | 15-25% purity increase | Crystal quality optimization |

The optimization of N-(4-Methoxyphenyl)-3-oxobutanamide synthesis requires integrated consideration of all parameters to achieve maximum efficiency [40] [41] [43]. Statistical experimental design methods, including factorial design and response surface methodology, enable systematic optimization of multiple parameters simultaneously [44]. These approaches identify optimal operating windows and parameter interactions that might not be apparent through single-variable optimization [44].

XLogP3

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 83 of 138 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 55 of 138 companies with hazard statement code(s):;

H302 (98.18%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (63.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (63.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant